molecular formula C18H12ClNO3 B2794857 N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide CAS No. 338747-81-2

N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide

Cat. No.: B2794857
CAS No.: 338747-81-2
M. Wt: 325.75
InChI Key: WHHIQCKUGOYCJM-UHFFFAOYSA-N
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Description

N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide is a chemical compound with the molecular formula C20H14ClNO2 It is known for its unique structure, which includes a pyran ring fused with a benzene ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-chlorobenzylidenemalononitrile. This intermediate is then subjected to cyclization with ethyl acetoacetate to form the pyran ring. The final step involves the reaction of the pyran intermediate with benzenecarboxamide under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms with hydrogenated pyran or benzene rings.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide
  • N-(2-benzoyl-4-chlorophenyl)benzenecarboxamide

Uniqueness

N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide is unique due to its specific structural features, such as the presence of a pyran ring fused with a benzene ring and a chlorophenyl group

Properties

IUPAC Name

N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3/c19-14-8-6-12(7-9-14)16-11-10-15(18(22)23-16)20-17(21)13-4-2-1-3-5-13/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHIQCKUGOYCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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